molecular formula C8H16O2 B3053138 Isopropyl pivalate CAS No. 5129-36-2

Isopropyl pivalate

Cat. No.: B3053138
CAS No.: 5129-36-2
M. Wt: 144.21 g/mol
InChI Key: PMFKTHJAJBPRNM-UHFFFAOYSA-N
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Description

Isopropyl pivalate is an organic compound with the molecular formula C8H16O2. It is also known as propan-2-yl 2,2-dimethylpropanoate. This compound is an ester formed from isopropyl alcohol and pivalic acid. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl pivalate can be synthesized through the esterification of pivalic acid with isopropyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, this compound is produced by the reaction of pivalyl fluoride with isopropyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl pivalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pivalic acid and isopropyl alcohol.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: Pivalic acid and isopropyl alcohol.

    Reduction: Corresponding alcohol.

    Oxidation: Corresponding carboxylic acid.

Scientific Research Applications

Isopropyl pivalate has several applications in scientific research, including:

    Catalysis: It is used as a catalyst in various organic reactions, including alkane oxidation and stereochemical studies.

    Polymer Chemistry: this compound is used in the synthesis of polymers, such as poly(vinyl pivalate), which have applications in creating advanced materials for biomedical applications.

    Chemical Synthesis: It is employed in the synthesis and functionalization of various organic compounds, including the reductive cleavage of aryl alkyl ethers and aryl pivalates.

Mechanism of Action

The mechanism of action of isopropyl pivalate involves its interaction with specific molecular targets and pathways. In catalysis, it acts as a nucleophile or electrophile, facilitating various chemical transformations. In polymer chemistry, it participates in polymerization reactions, leading to the formation of high-molecular-weight polymers with unique properties.

Comparison with Similar Compounds

Isopropyl pivalate can be compared with other similar compounds, such as:

    Ethyl pivalate: Similar ester formed from ethyl alcohol and pivalic acid.

    Methyl pivalate: Ester formed from methyl alcohol and pivalic acid.

    Butyl pivalate: Ester formed from butyl alcohol and pivalic acid.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical properties, making it suitable for various industrial and research applications. Its stability and resistance to hydrolysis make it a valuable compound in organic synthesis and polymer chemistry.

Properties

IUPAC Name

propan-2-yl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)10-7(9)8(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFKTHJAJBPRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199284
Record name Isopropyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-36-2
Record name Isopropyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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